Benzo[d][1,2,3]thiadiazol-6-amine hydrochloride
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Overview
Description
Benzo[d][1,2,3]thiadiazol-6-amine hydrochloride is a chemical compound with the molecular formula C6H6ClN3S. It is a derivative of benzothiadiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d][1,2,3]thiadiazol-6-amine hydrochloride typically involves the reaction of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance. One common method is the condensation reaction of 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions . Another approach involves the use of diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors and high-throughput screening methods to optimize reaction conditions and yield. The use of catalysts and automated systems helps in achieving high purity and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
Benzo[d][1,2,3]thiadiazol-6-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, substituted amines, and thiols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzo[d][1,2,3]thiadiazol-6-amine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Benzo[d][1,2,3]thiadiazol-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor by binding to the active sites of enzymes, thereby blocking their activity. This compound can also interfere with cellular processes by modulating signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
6-Chlorobenzo[d]thiazol-2-ylhydrazine carboxamide: Known for its anti-inflammatory and analgesic properties.
2-Arylbenzothiazoles: Widely studied for their pharmacological activities, including anti-bacterial, anti-fungal, and anti-tumor properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole derivatives: Noted for their anti-tubercular and anti-cancer activities.
Uniqueness
Benzo[d][1,2,3]thiadiazol-6-amine hydrochloride stands out due to its unique combination of sulfur and nitrogen atoms in its ring structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Properties
IUPAC Name |
1,2,3-benzothiadiazol-6-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S.ClH/c7-4-1-2-5-6(3-4)10-9-8-5;/h1-3H,7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMDUSDYBQBMOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)SN=N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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